Product packaging for Phenprocoumon(Cat. No.:CAS No. 435-97-2)

Phenprocoumon

Cat. No.: B610086
CAS No.: 435-97-2
M. Wt: 280.3 g/mol
InChI Key: DQDAYGNAKTZFIW-UHFFFAOYSA-N
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Description

Phenprocoumon is a long-acting 4-hydroxycoumarin derivative and vitamin K antagonist (VKA) used extensively in research to study anticoagulation therapies . Its primary mechanism of action is the inhibition of vitamin K epoxide reductase (VKOR), thereby blocking the regeneration of reduced vitamin K, which is essential for the gamma-carboxylation and activation of key clotting factors (II, VII, IX, X) and anticoagulant proteins C and S . This action makes it a valuable tool for modeling and investigating the management of thromboembolic disorders. Research with this compound is particularly relevant in the field of pharmacogenomics. Studies have shown that an individual's maintenance dose and dose stability are significantly associated with genetic polymorphisms in the VKORC1 gene (the drug target) and the CYP2C9 gene (a key metabolizing enzyme) . Its distinctive pharmacokinetic profile, characterized by near-complete oral absorption, high plasma protein binding (>99%), and an exceptionally long half-life of approximately 5 to 7 days, offers a unique comparative model for studying the differences between long-acting and short-acting anticoagulants . This long half-life also makes it a compound of interest for research into the management of overdose and emergency reversal scenarios, where strategies beyond vitamin K administration, such as therapeutic plasma exchange, may be required . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O3 B610086 Phenprocoumon CAS No. 435-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-(1-phenylpropyl)chromen-2-one
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InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3
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InChI Key

DQDAYGNAKTZFIW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
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Molecular Formula

C18H16O3
Source PubChem
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DSSTOX Substance ID

DTXSID5023459
Record name Phenprocoumon
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Molecular Weight

280.3 g/mol
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Physical Description

Solid
Record name Phenprocoumon
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Solubility

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L
Record name Phenprocoumon
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Color/Form

FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol

CAS No.

435-97-2
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Melting Point

179-180 °C, 179.5 °C
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Pharmacology of Phenprocoumon

Mechanism of Action

Vitamin K Epoxide Reductase Inhibition and the Vitamin K Cycle

Phenprocoumon exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgmdpi.comdrugbank.com This enzyme is a crucial component of the vitamin K cycle. In this cycle, vitamin K is converted to vitamin K 2,3-epoxide during the activation of certain coagulation factors. wikipedia.org VKOR is responsible for recycling the inactive vitamin K 2,3-epoxide back to its active, reduced form (vitamin KH2). drugbank.com By blocking VKOR, this compound effectively creates a state of vitamin K deficiency, which in turn hinders the activation of vitamin K-dependent proteins. wikipedia.orgdrugbank.com

The inhibition of VKOR disrupts the gamma-carboxylation of glutamate (B1630785) residues on the N-terminal regions of these proteins, a process for which vitamin K is an essential cofactor. drugbank.comhmdb.ca This carboxylation is necessary for the biological activity of these proteins. nih.gov

Impact on Vitamin K-Dependent Coagulation Factors (II, VII, IX, X)

The inhibition of VKOR and the subsequent disruption of the vitamin K cycle directly impact the synthesis of several key coagulation factors. wikipedia.orgdrugbank.com Specifically, the synthesis of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X is inhibited. wikipedia.orgdrugbank.comhmdb.ca The depression of these factors leads to reduced prothrombin levels and a decrease in the amount of thrombin generated. drugbank.comt3db.ca This ultimately reduces the thrombogenicity of clots. drugbank.com It takes approximately 36 to 72 hours for the existing activated coagulation factors to be depleted from the system, at which point the anticoagulant effect of this compound becomes apparent. wikipedia.org Studies have shown that long-term treatment with this compound leads to a significant depression in the activity of all four of these factors. thieme-connect.com

Effects on Anticoagulant Proteins C and S

In addition to its effects on pro-coagulant factors, this compound also inhibits the synthesis of the natural anticoagulant proteins C and S. wikipedia.orgdrugbank.comhmdb.ca These proteins are also vitamin K-dependent and play a role in regulating the coagulation cascade. wikipedia.orgdrugbank.com Caution is advised when prescribing this compound to individuals with known or suspected deficiencies in protein C or S. tellmegen.com

Stereoselectivity of this compound Enantiomers

This compound is administered as a racemic mixture, meaning it is composed of a 1:1 ratio of its two stereoisomers, or enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. wikipedia.orgpharmgkb.org These enantiomers exhibit different pharmacological properties. nih.gov

S-Phenprocoumon Activity and Potency

The (S)-enantiomer of this compound is significantly more potent as an anticoagulant than the (R)-enantiomer. wikipedia.orgnih.gov Studies have shown that (S)-phenprocoumon is 1.5 to 2.5 times as potent as (R)-phenprocoumon when comparing the plasma concentrations required to produce the same anticoagulant effect. nih.gov Another study in rats found (S)-phenprocoumon to be 4 to 5 times more potent than its R-counterpart. oup.comnih.gov The anticoagulant activity of the racemic mixture falls between that of the two individual enantiomers. nih.gov The (S)-enantiomer is almost entirely metabolized by the enzyme CYP2C9. g-standaard.nl

R-Phenprocoumon Activity and Potency

The (R)-enantiomer of this compound is less potent than the (S)-enantiomer. nih.govg-standaard.nl The metabolism of (R)-phenprocoumon is carried out by both CYP2C9 and CYP3A4 enzymes. g-standaard.nl While there are differences in potency, one study found no significant difference in the rate of elimination between the two enantiomers. nih.gov However, another study in rats indicated a shorter mean biologic half-life for the S(-)-enantiomer (12.5 hours) compared to the R(+)-enantiomer (17.8 hours). oup.com Pharmacokinetic differences between the enantiomers are primarily attributed to differences in their distribution, with (S)-phenprocoumon being more highly bound to human serum albumin than (R)-phenprocoumon. nih.govresearchgate.net

Differential Pharmacodynamic Effects of Enantiomers

The two enantiomers of this compound, S(-)-phenprocoumon and R(+)-phenprocoumon, exhibit distinct pharmacodynamic properties. The S(-)-enantiomer is the more potent anticoagulant of the two. nih.govoup.com

Studies in healthy subjects have demonstrated that S(-)-phenprocoumon is 1.6 to 2.6 times as potent as R(+)-phenprocoumon when comparing the total anticoagulant effect per dose. nih.gov When evaluating the plasma concentrations required to produce the same anticoagulant effect, S(-)-phenprocoumon was found to be 1.5 to 2.5 times more potent than its R(+) counterpart. nih.gov In studies conducted in rats, the S(—)-enantiomer was observed to be 4 to 5 times more potent than the R(+)-enantiomer. oup.com

The anticoagulant activity of the racemic mixture falls between that of the individual enantiomers. nih.govoup.com While there is no significant difference in the rate of elimination between the enantiomers in humans, the apparent volume of distribution and plasma clearance are lower for S(-)-phenprocoumon compared to R(+)-phenprocoumon. nih.gov This is attributed to the higher degree of protein binding of the S(-)-enantiomer to human serum albumin. nih.gov

In contrast, rat studies have shown a shorter mean biologic half-life for the S(-)-enantiomer (12.5 hours) compared to the R(+)-enantiomer (17.8 hours). oup.com The mean liver-to-plasma concentration ratio was also higher for the S(—)-enantiomer. oup.com These differences in distribution and elimination in rats are likely due to stereoselective differences in serum protein binding. oup.com

Table 1: Comparative Potency of this compound Enantiomers

Species Parameter S(-)-Phenprocoumon vs. R(+)-Phenprocoumon
Human Total anticoagulant effect per dose 1.6 to 2.6 times more potent nih.gov
Plasma concentration for same effect 1.5 to 2.5 times more potent nih.gov
Rat Plasma concentration for same effect 4 to 5 times more potent oup.com

Comparison with Other Vitamin K Antagonists (VKAs)

This compound is one of several available vitamin K antagonists. Its pharmacokinetic and pharmacodynamic profile differs from other commonly used VKAs like warfarin (B611796) and acenocoumarol (B605123).

This compound versus Warfarin

This compound and warfarin are both coumarin (B35378) anticoagulants, but they exhibit notable differences in their pharmacokinetic properties. nih.gov A key distinction is their elimination half-life; this compound has a significantly longer half-life of approximately 110–130 hours, compared to warfarin's half-life of 24–33 hours. nih.gov This longer half-life of this compound can lead to more stable plasma levels, potentially reducing fluctuations in the International Normalised Ratio (INR). researchgate.net

Metabolically, both drugs are primarily metabolized by the cytochrome P450 enzyme CYP2C9, particularly their more potent S-enantiomers. drugbank.com However, the relative importance of CYP2C9 in the clearance of these drugs differs. drugbank.com CYP2C9 is considered most important for the clearance of warfarin, followed by acenocoumarol, and then this compound. drugbank.com This is because this compound's elimination is not solely dependent on metabolism; a significant portion is excreted unchanged in the bile and urine. drugbank.com Additionally, the enzyme CYP3A4 also contributes to the hydroxylation of this compound. drugbank.comresearchgate.net

Due to this lesser dependence on CYP2C9, the effects of CYP2C9 genetic polymorphisms on the pharmacokinetics and anticoagulant response are less pronounced with this compound compared to warfarin. drugbank.comthieme-connect.comnih.gov This may make this compound a preferable option for individuals who are poor metabolizers of CYP2C9. drugbank.com In long-term therapy, patients on this compound have been observed to have INR values within the therapeutic range more often, requiring fewer monitoring visits compared to those on warfarin. researchgate.netthieme-connect.comnih.gov

Table 2: this compound vs. Warfarin: Key Differences

Feature This compound Warfarin
Elimination Half-Life ~110–130 hours nih.gov 24–33 hours nih.gov
Primary Metabolizing Enzyme CYP2C9, CYP3A4 drugbank.comresearchgate.net CYP2C9 drugbank.com
Impact of CYP2C9 Polymorphisms Less pronounced drugbank.comthieme-connect.comnih.gov More significant drugbank.com

This compound versus Acenocoumarol

This compound and acenocoumarol are both vitamin K antagonists used in Europe, but they have different pharmacokinetic profiles. thieme-connect.com Acenocoumarol has a shorter half-life compared to the long-acting this compound. thieme-connect.com

Both drugs are metabolized by CYP2C9. drugbank.com However, the impact of CYP2C9 polymorphisms on the anticoagulant response is less pronounced for this compound. thieme-connect.comthieme-connect.com In long-term treatment, patients on this compound tend to have INR values within the therapeutic range more frequently and require fewer monitoring visits than those on acenocoumarol. thieme-connect.com

The metabolism of acenocoumarol is also influenced by CYP2C19, in addition to CYP2C9. researchgate.net this compound's metabolism involves CYP3A4, and a significant portion is excreted unchanged, making it less dependent on CYP2C9 metabolism compared to acenocoumarol. drugbank.comresearchgate.net

Comparative Pharmacodynamics with Direct Oral Anticoagulants (DOACs)

Direct oral anticoagulants (DOACs) represent a newer class of anticoagulants that directly inhibit specific clotting factors, unlike VKAs which indirectly affect the synthesis of multiple factors.

This compound versus Rivaroxaban (B1684504)

Rivararoxaban is a direct factor Xa inhibitor. Real-world studies comparing rivaroxaban with this compound in patients with non-valvular atrial fibrillation (NVAF) have shown mixed results regarding effectiveness and safety.

Table 3: this compound vs. Rivaroxaban: Comparative Outcomes in NVAF

Outcome Comparative Finding
Ischemic Stroke/Systemic Embolism Similar risk nih.gov
Intracranial Hemorrhage (ICH) Lower risk with Rivaroxaban nih.gov
All-Cause Mortality Higher risk with Rivaroxaban in one study bmj.com
Hospitalized Bleeding Similar risk in one study researchgate.net

This compound versus Apixaban (B1684502)

Apixaban is another direct factor Xa inhibitor. Comparative studies with this compound have also yielded varied findings.

In one study, apixaban demonstrated similar effectiveness in preventing ischemic stroke and systemic embolism compared to this compound, but with a lower rate of ICH. nih.gov Another real-world analysis found that apixaban was associated with a significantly lower bleeding risk compared to this compound, with no significant difference in thromboembolic events. bmj.com However, a claims-based study reported that while apixaban was associated with fewer hospitalized bleedings, it was unexpectedly associated with more ischemic strokes compared to this compound, a finding the authors suggest could be due to selective prescribing. researchgate.net A randomized controlled trial in patients with atrial fibrillation on chronic hemodialysis found no significant differences in safety or efficacy outcomes between apixaban and this compound. ahajournals.org

Table 4: this compound vs. Apixaban: Comparative Outcomes in NVAF

Outcome Comparative Finding
Ischemic Stroke/Systemic Embolism Similar effectiveness in one study nih.gov, higher with Apixaban in another researchgate.net
Intracranial Hemorrhage (ICH) Lower risk with Apixaban nih.gov
Bleeding Risk Lower with Apixaban bmj.com
Safety & Efficacy in Hemodialysis No significant difference ahajournals.org

This compound versus Edoxaban (B1671109)

This compound, a vitamin K antagonist (VKA), and edoxaban, a direct oral anticoagulant (DOAC), represent two distinct classes of medications used for anticoagulation. Their primary difference lies in their mechanism of action. This compound inhibits the vitamin K epoxide reductase complex, which is essential for the synthesis of several clotting factors. drugbank.com In contrast, edoxaban directly inhibits Factor Xa, a key enzyme in the coagulation cascade responsible for converting prothrombin to thrombin. drugbank.comwikipedia.org This fundamental difference in their pharmacological targets leads to variations in their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

The pharmacokinetic properties of this compound and edoxaban differ significantly, influencing their clinical application.

Absorption and Bioavailability: this compound is rapidly absorbed after oral administration and boasts a high oral bioavailability of nearly 100%. scispace.com Edoxaban also reaches peak plasma concentrations within 1-2 hours, but its absolute bioavailability is lower, at approximately 62%. drugbank.com

Distribution: this compound is extensively bound to plasma proteins (over 99%) and has a relatively small volume of distribution. scispace.com Edoxaban's plasma protein binding is considerably lower, around 55%, and it has a larger volume of distribution. drugbank.com

Metabolism: this compound undergoes extensive metabolism in the liver, primarily through hydroxylation by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, to form inactive metabolites. drugbank.comscispace.comoncotarget.compharmgkb.org Edoxaban's metabolism is less complex. The majority of the drug remains unchanged in the plasma. scispace.com A minor portion is metabolized via hydrolysis by carboxylesterase-1 to an active metabolite (M-4), which contributes less than 10% to the total plasma exposure. drugbank.comscispace.com

Half-life and Excretion: A defining characteristic of this compound is its long elimination half-life, which ranges from 5 to 6 days. drugbank.comwikidoc.orgresearchgate.netresearchgate.net This long half-life can contribute to a more stable anticoagulant effect but also poses a higher risk of major bleeding in cases of over-anticoagulation. oncotarget.comnih.gov Forty percent of oral this compound is excreted unchanged. oncotarget.com Edoxaban has a much shorter half-life. It is primarily eliminated as an unchanged drug in the urine, with renal clearance accounting for about 50% of its total clearance. drugbank.com

Pharmacodynamics

The differing mechanisms of action of this compound and edoxaban result in distinct pharmacodynamic effects. This compound's indirect action on clotting factor synthesis leads to a slow onset and offset of its anticoagulant effect, necessitating regular monitoring of the International Normalized Ratio (INR) to maintain therapeutic levels. openaccessjournals.com Edoxaban's direct inhibition of Factor Xa results in a more predictable anticoagulant response, eliminating the need for routine INR monitoring. journalagent.com

Clinical Research Findings

Several real-world studies and clinical trials have compared the effectiveness and safety of this compound and edoxaban, particularly in patients with non-valvular atrial fibrillation (NVAF).

A German real-world cohort study involving 7,975 patients on edoxaban and 13,319 on this compound found that edoxaban was associated with a numerically lower, though not statistically significant, risk of stroke or systemic embolism (SE) (HR: 0.85, 95% CI: 0.70–1.02). researchgate.netdgk.orgnih.govnih.gov However, the risk of major bleeding was significantly lower for edoxaban (HR: 0.69, 95% CI: 0.58–0.81). researchgate.netdgk.orgnih.govnih.gov This study also reported significantly lower risks of hemorrhagic stroke (HR: 0.52, 95% CI: 0.33–0.83) and intracranial bleeding (HR: 0.48, 95% CI: 0.35–0.67) with edoxaban compared to this compound. dgk.orgnih.gov The risk of gastrointestinal bleeding was numerically higher with edoxaban but did not reach statistical significance. nih.gov

Another large retrospective study comparing all non-vitamin K oral anticoagulants (NOACs) to this compound in AF patients observed that edoxaban was as effective as this compound in reducing the risk of stroke/SE. journalagent.com This study also noted a significantly lower risk of transient ischemic attack (TIA) with edoxaban compared to this compound (HR, 0.71; 95% CI, 0.53 - 0.95). journalagent.com

In the context of catheter ablation for atrial fibrillation, studies have suggested that DOACs, including edoxaban, are associated with a reduced risk of thromboembolic events compared to this compound. nih.govavancesenfibrosispulmonar.com

The following interactive data tables summarize the key pharmacological differences and clinical outcome comparisons between this compound and edoxaban.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

Feature This compound Edoxaban
Mechanism of Action Inhibits Vitamin K epoxide reductase drugbank.com Direct Factor Xa inhibitor drugbank.comwikipedia.org
Oral Bioavailability ~100% scispace.com ~62% drugbank.com
Plasma Protein Binding >99% scispace.com ~55% drugbank.com
Metabolism Hepatic (CYP2C9, CYP3A4) drugbank.comscispace.comoncotarget.compharmgkb.org Minimal, primarily hydrolysis drugbank.comscispace.com
Elimination Half-life 5-6 days drugbank.comwikidoc.orgresearchgate.netresearchgate.net Shorter than this compound

| Monitoring | Requires INR monitoring openaccessjournals.com | No routine monitoring needed journalagent.com |

Table 2: Comparative Clinical Outcomes in Non-Valvular Atrial Fibrillation (German Real-World Study)

Outcome Hazard Ratio (Edoxaban vs. This compound) 95% Confidence Interval p-value
Stroke/Systemic Embolism 0.85 researchgate.netdgk.orgnih.govnih.gov 0.70–1.02 researchgate.netdgk.orgnih.govnih.gov 0.087 dgk.org
Major Bleeding 0.69 researchgate.netdgk.orgnih.govnih.gov 0.58–0.81 researchgate.netdgk.orgnih.govnih.gov <0.001 dgk.org
Hemorrhagic Stroke 0.52 dgk.orgnih.gov 0.33–0.83 dgk.orgnih.gov 0.006 dgk.org
Intracranial Bleeding 0.48 dgk.orgnih.gov 0.35–0.67 dgk.orgnih.gov <0.001 dgk.org

| All-Cause Mortality | 1.00 dgk.org | 0.91–1.11 dgk.org | 0.924 dgk.org |

Pharmacokinetics of Phenprocoumon

Absorption and Bioavailability

Phenprocoumon is rapidly and completely absorbed from the gastrointestinal tract following oral administration. wikipedia.org Studies have indicated that its bioavailability is close to 100%, suggesting that nearly the entire administered dose reaches the systemic circulation. wikipedia.orgnih.gov In a study involving healthy volunteers, the maximum plasma concentration (Cmax) was reached at a mean time (tmax) of 2.25 hours after oral intake of a 9 mg dose. nih.gov The near-total absorption from tablet formulations has been suggested by pharmacokinetic studies comparing intravenous and oral administration. nih.gov

Pharmacokinetic Parameters of this compound After Oral Administration
ParameterMean ValueUnit
tmax2.25hours
Cmax1.01µg/mL
Bioavailability~100%

Distribution

Once absorbed into the bloodstream, this compound is extensively distributed throughout the body. A key feature of its distribution is its high degree of binding to plasma proteins. wikipedia.org

Approximately 99% of this compound in the bloodstream is bound to plasma proteins, with albumin being the primary binding protein. wikipedia.orgdrugbank.com This extensive binding has significant implications for the drug's distribution, metabolism, and elimination.

The interaction between this compound and human serum albumin (HSA) has been the subject of detailed investigation. Studies using fluorescence spectroscopy and equilibrium dialysis have revealed that this compound binds to HSA at two high-affinity sites. nih.govaau.dk The binding process is stereospecific, meaning the enantiomers of this compound may interact differently with the binding sites on albumin. nih.gov Research in rats has shown that the percentage of unbound S(-)-phenprocoumon in serum is significantly higher than that of the R(+)-enantiomer, suggesting stereoselective differences in serum protein binding. nih.gov

The binding of this compound to HSA can be influenced by the concentration of fatty acids in the plasma. However, this effect appears to be less pronounced for this compound compared to other coumarin (B35378) anticoagulants like warfarin (B611796). nih.gov While the binding affinity of warfarin to albumin is markedly increased with the addition of palmitic acid, the binding affinity of this compound varies to a lesser degree under similar conditions. nih.govaau.dk One study found that the affinity of this compound was only slightly increased by the addition of palmitate. nih.gov This suggests that changes in plasma fatty acid concentrations may have a less significant impact on the free fraction of this compound. nih.gov

The binding of this compound to HSA is also influenced by temperature. A study analyzing the binding at 10°C and 27°C at a pH of 7.4 found that the binding constant decreased with increasing temperature. nih.gov The thermodynamic parameters calculated from this study, such as the standard enthalpy change (ΔH⁰), suggest that the interaction between this compound and HSA is predominantly driven by hydrophobic interactions. nih.gov

Thermodynamic Parameters of this compound Binding to Human Serum Albumin at pH 7.4
Temperature (°C)Binding Constant (k) (x 10⁴)Free Standard Enthalpy Change (ΔG⁰) (kcal/mol)Standard Enthalpy Change (ΔH⁰) (kcal/mol)
1011.8-6.658-5.182
277.0-6.651-5.182

Protein Binding Dynamics

Metabolism and Biotransformation Pathways

This compound is metabolized in the liver, primarily by microsomal enzymes. drugbank.com The biotransformation process is stereoselective and involves several key pathways. drugbank.com

The main metabolic route for this compound is hydroxylation, which leads to the formation of inactive hydroxylated metabolites. drugbank.comclinpgx.org The primary metabolites identified are 4'-hydroxythis compound (B565965), 6-hydroxythis compound (B12685932), and 7-hydroxythis compound (B12668130). clinpgx.orgnih.gov Of these, 7-hydroxythis compound is the major metabolite, accounting for approximately 60% of the metabolic transformation, followed by 6-hydroxythis compound at about 25%. clinpgx.org Two novel monohydroxylated metabolites, including 2'-hydroxythis compound, have also been detected in human plasma and liver microsomal incubations. nih.govresearchgate.net

The cytochrome P450 (CYP) enzyme system plays a crucial role in the hydroxylation of this compound. drugbank.com Specifically, CYP2C9 and CYP3A4 have been identified as the major catalysts for the hydroxylation of both the (S)- and (R)-enantiomers of this compound. wikipedia.orgnih.gov CYP2C8 has also been shown to contribute to the formation of (S)-4'-hydroxythis compound. nih.gov While CYP2C9 is a major catalyst for the 6- and 7-hydroxylation of both enantiomers, CYP3A4 also plays a significant role, making this compound's metabolism less dependent on CYP2C9 activity compared to other coumarin anticoagulants. nih.govresearchgate.net

Following hydroxylation, the metabolites can undergo further biotransformation through conjugation with glucuronic acid. wikipedia.org These glucuronide conjugates are then excreted, primarily in the urine. wikipedia.orgnih.gov

Major Cytochrome P450 Enzymes Involved in this compound Metabolism
EnzymeRole in Metabolism
CYP2C9Major catalyst for 6- and 7-hydroxylation of both enantiomers. nih.gov
CYP3A4Major catalyst of (S)- and (R)-phenprocoumon hydroxylation. nih.gov
CYP2C8Partially catalyzes the (S)-4'-hydroxylation. nih.gov

Hepatic Microsomal Enzyme Systems

This compound is metabolized by hepatic microsomal enzymes, specifically the cytochrome P-450 (CYP) system. drugbank.commedicaldialogues.in This system is responsible for the oxidative metabolism of a wide variety of xenobiotics, including many drugs. The primary route of metabolism for this compound is hydroxylation, which transforms the parent drug into inactive metabolites. drugbank.commedicaldialogues.in This biotransformation is a critical step in the drug's elimination pathway.

Cytochrome P450 (CYP) Isoforms Involved in Metabolism

Several isoforms of the cytochrome P450 enzyme family are involved in the metabolism of this compound. scielo.org.mxscielo.org.mx The involvement of multiple enzymes contributes to the variability in drug response observed among individuals. drugbank.comnih.gov The primary enzymes responsible have been identified through in-vitro studies using human liver microsomes and recombinant enzymes. nih.gov

CYP3A4 serves as a major, additional catalyst in the hydroxylation of both (S)- and (R)-phenprocoumon. wikipedia.orgnih.govresearchgate.net While CYP2C9 is a high-affinity catalyst for this process, CYP3A4 operates with a lower affinity. nih.gov The involvement of CYP3A4 is a key reason why this compound's metabolism is less dependent on CYP2C9 activity compared to other vitamin K antagonists. drugbank.comnih.govresearchgate.netresearchgate.net Research indicates that CYP3A4 contributes to the formation of 4'-, 6-, and 7-hydroxylated metabolites for both enantiomers. nih.govclinpgx.org For the formation of R-4'-hydroxythis compound, CYP3A4 is the sole enzyme involved. clinpgx.org

In addition to the primary roles of CYP2C9 and CYP3A4, other CYP isoforms contribute to this compound metabolism. scielo.org.mxscielo.org.mx In-vitro studies have shown that CYP2C8 is particularly important for the (S)-4'-hydroxylation of this compound, sharing this role with CYP2C9 and CYP3A4. nih.govclinpgx.org CYP2C19 is also recognized as one of the hepatic enzymes that metabolize this compound, although its specific contribution is less defined than that of CYP2C9, CYP3A4, and CYP2C8. scielo.org.mxscielo.org.mx

Table 1: Overview of CYP Isoform Involvement in this compound Metabolism

CYP Isoform Role in this compound Metabolism
CYP2C9 Principal metabolizing enzyme; major catalyst for 6- and 7-hydroxylation of both enantiomers. drugbank.commedicaldialogues.innih.gov
CYP3A4 Major additional catalyst; involved in 4'-, 6-, and 7-hydroxylation. Sole catalyst for R-4'-hydroxylation. wikipedia.orgnih.govclinpgx.org
CYP2C8 Contributes to metabolism, particularly the (S)-4'-hydroxylation. nih.govclinpgx.org

| CYP2C19 | Identified as a contributing enzyme in this compound metabolism. scielo.org.mxscielo.org.mx |

Hydroxylated Metabolites and Their Formation

The primary route of this compound metabolism is hydroxylation, which results in the formation of several inactive metabolites. drugbank.com The main metabolites identified are 7-hydroxythis compound, 6-hydroxythis compound, and 4'-hydroxythis compound. pharmacompass.comclinpgx.orgnih.gov Of the total metabolites formed, approximately 60% is 7-hydroxythis compound and 25% is 6-hydroxythis compound. clinpgx.org These metabolites are subsequently conjugated, primarily with glucuronic acid, and then excreted. wikipedia.orgnih.govnih.gov

The formation of 4'-hydroxythis compound occurs for both the R- and S-enantiomers of this compound and involves multiple CYP enzymes. wikipedia.orgclinpgx.org The metabolism is stereoselective:

S-4'-hydroxythis compound formation is catalyzed equally by CYP2C9, CYP3A4, and CYP2C8. clinpgx.org

R-4'-hydroxythis compound formation is catalyzed exclusively by CYP3A4. clinpgx.org

Table 2: Relative Contribution of CYP Isoforms to the Formation of Specific Hydroxylated Metabolites of this compound

Metabolite CYP2C9 Contribution CYP3A4 Contribution CYP2C8 Contribution
S-4'-hydroxythis compound 30% 30% 30%
S-6-hydroxythis compound 60% 40% 0%
S-7-hydroxythis compound 65% 35% 0%
R-4'-hydroxythis compound 0% 100% 0%
R-6-hydroxythis compound 50% 50% 0%
R-7-hydroxythis compound 50% 50% 0%

Data adapted from Ufer, 2005 as cited by PharmGKB. clinpgx.org

6-hydroxythis compound

6-hydroxythis compound is one of the primary metabolites of this compound formed during Phase I metabolism. clinpgx.org It accounts for approximately 15.5% to 25% of the administered dose. clinpgx.orgnih.gov The formation of this metabolite shows minimal stereoselectivity, with a reported S/R ratio of 0.85, indicating that both the S- and R-enantiomers of this compound are converted to this metabolite at nearly equal rates. nih.gov Research has identified 6-hydroxythis compound in the plasma of patients undergoing this compound therapy, although at much lower concentrations than the parent drug. nih.gov The formation of (S)-6-hydroxy-phenprocoumon is influenced by the CYP2C9 genotype. nih.gov

7-hydroxythis compound

7-hydroxythis compound is the most abundant metabolite, constituting the main pathway for this compound's metabolism. clinpgx.org Approximately 33.4% to 60% of a this compound dose is converted to this derivative. clinpgx.orgnih.gov Unlike the 6-hydroxy metabolite, the formation of 7-hydroxythis compound is highly stereoselective, with a clear preference for the S-enantiomer, resulting in an S/R ratio of 1.69. nih.gov This metabolite has been identified in patient plasma in its unconjugated form. nih.gov Similar to the 6-hydroxy metabolite, the formation of (S)-7-hydroxy-phenprocoumon is affected by the CYP2C9 genotype. nih.gov

8'-hydroxy metabolite (in vitro)

An 8'-hydroxy metabolite of this compound has been identified in in vitro studies. clinpgx.org However, this particular metabolite was not detected in in vivo human studies, suggesting it may be a minor or transient metabolite in the human body or that its formation is limited to specific experimental conditions. clinpgx.org

Phase I and Phase II Metabolism (Glucuronidation)

The metabolism of this compound is a two-phase process primarily occurring in the liver. wikipedia.org

Phase I Metabolism: This phase involves the chemical modification of the this compound molecule, primarily through oxidation reactions like hydroxylation. researchgate.net These reactions are catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. nih.govwikipedia.org This process introduces or exposes functional groups, creating the hydroxylated metabolites discussed previously (e.g., 6-hydroxythis compound, 7-hydroxythis compound). clinpgx.org

Phase II Metabolism (Glucuronidation): Following Phase I, the modified compounds can undergo Phase II conjugation reactions. drughunter.com For this compound, this involves glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites. wikipedia.orgnih.gov This process is mediated by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, facilitating their excretion from the body. drughunter.comnih.gov While this compound is metabolized to various hydroxyl derivatives, it is subsequently conjugated to glucuronic acid only to a small extent. wikipedia.org These glucuronide metabolites may also participate in enterohepatic circulation. wikipedia.org

Metabolite Formation and Stereoselectivity
MetaboliteProportion of Administered DoseStereoselectivity (S/R Ratio)
7-hydroxythis compound~33.4% - 60% clinpgx.orgnih.gov1.69 nih.gov
6-hydroxythis compound~15.5% - 25% clinpgx.orgnih.gov0.85 nih.gov
4'-hydroxythis compound~8.1% nih.gov2.86 nih.gov

Stereoselective Metabolism of this compound Enantiomers

This compound is administered as a 1:1 racemic mixture of its S(-) and R(+) enantiomers. nih.govwikipedia.org These enantiomers exhibit significant differences in their pharmacokinetic properties, a phenomenon known as stereoselectivity. slideshare.netslideshare.net The S(-)-enantiomer is reported to be a more potent anticoagulant than the R(+)-enantiomer. nih.govnih.gov This stereoselectivity is evident in the drug's distribution, metabolism, and clearance. nih.gov

R-enantiomer Clearance
Pharmacokinetic Differences of this compound Enantiomers
ParameterS(-)-enantiomerR(+)-enantiomerReference
Potency1.6 to 2.6 times more potentLess potent nih.gov
Protein Binding (Human Serum Albumin)More highly boundLess bound nih.gov
Apparent Volume of DistributionLess than R(+)Greater than S(-) nih.gov
Plasma ClearanceLess than R(+)Greater than S(-) nih.gov
Biological Half-life (in rats)12.5 hours17.8 hours nih.gov

Elimination and Excretion

The elimination of this compound from the body is a multifaceted process involving both renal and biliary pathways. While the substance is extensively metabolized by liver enzymes, a notable portion of the unchanged drug is also excreted. nih.govwikipedia.org The primary routes for the removal of both the parent substance and its metabolites are via the kidney into the urine and through biliary excretion. nih.govwikipedia.org

Renal Excretion of Unchanged Drug

A significant portion of this compound and its metabolites are eliminated from the body through the kidneys and subsequently excreted in the urine. wikipedia.org However, only a small fraction of the drug is excreted in its original, unchanged form through this renal pathway. wikipedia.org Studies indicate that approximately 15% of the parent substance is eliminated unchanged via the kidneys. wikipedia.org The clearance of this compound is less dependent on the CYP2C9 enzyme compared to other vitamin K antagonists, partly due to this significant excretion of the unchanged drug in the urine. nih.gov

Half-Life in Different Clinical Contexts

The terminal half-life of this compound is notably long, averaging around 150 hours (approximately 6 to 7 days), though substantial interpersonal variations exist. wikipedia.org This extended half-life means that drug concentrations can take about four weeks to reach a steady state. wikipedia.org Recent research has focused on understanding the pharmacokinetics of this compound in specific, critical clinical scenarios, such as emergencies involving major bleeding or the need for urgent surgery. nih.gov

Half-life in Emergency Situations

Until recently, the specific pharmacokinetics of this compound in emergency situations had not been extensively analyzed. nih.gov A prospective observational registry study involving 115 patients provided crucial insights into the drug's half-life under these critical conditions. nih.gov The study found that in emergency contexts, including major bleeding and urgent surgery, the long half-life of this compound remains a significant clinical factor. nih.govnih.gov

Half-life in Major Bleeding Cases

In patients experiencing major bleeding events, the half-life of this compound has been precisely calculated. nih.gov A study involving 82 patients with major bleeding found that this compound levels decreased over time with a half-life of 5.27 days. nih.govresearchgate.net This long half-life in bleeding patients can lead to complications such as a rebound in the International Normalized Ratio (INR), which has been associated with recurrent bleeding. nih.gov

Half-life in Urgent Surgery Cases

For patients requiring urgent surgery, the elimination half-life of this compound is similar to that observed in major bleeding cases. nih.gov In a cohort of 33 patients needing urgent surgical intervention, the calculated half-life of this compound was 5.29 days. nih.govresearchgate.net There was no significant difference in the half-life estimations between the group with major bleeding and the group requiring urgent surgery. nih.gov

Interactive Data Table: this compound Half-Life in Emergency Clinical Contexts

Clinical ContextNumber of Patients (n)Calculated Half-Life (Days)95% Confidence Interval (Days)
Major Bleeding825.274.59–6.36
Urgent Surgery335.294.25–7.01

Data sourced from a prospective, observational registry study analyzing this compound drug concentrations. nih.gov

Genetic and Non Genetic Factors Influencing Phenprocoumon Pharmacokinetics and Pharmacodynamics

Genetic Polymorphisms and Variability in Response

Genetic variations, particularly in enzymes responsible for metabolizing phenprocoumon and in its therapeutic target, are key determinants of the required dose and patient response.

CYP2C9 Polymorphisms (e.g., *2, *3 alleles)

The cytochrome P450 2C9 (CYP2C9) enzyme plays a significant role in the metabolism of this compound. pharmgkb.orgpensoft.net Polymorphisms in the CYP2C9 gene, such as the *2 and *3 alleles, can lead to decreased enzyme activity, which in turn affects how the drug is processed. frontiersin.orgnih.gov

This compound is administered as a racemic mixture of two enantiomers, S-phenprocoumon and R-phenprocoumon. CYP2C9 is involved in the hydroxylation of both enantiomers to inactive metabolites. ki.secapes.gov.brnih.gov The CYP2C92 and CYP2C93 variant alleles are associated with a reduced metabolic capacity for this compound hydroxylation. capes.gov.brnih.govresearchgate.net

Specifically, the S-7-hydroxylation, a major metabolic pathway, is significantly compromised in a gene-dose-dependent manner in individuals carrying the CYP2C92 or CYP2C93 allele. tandfonline.com For instance, the CYP2C93/3 genotype has been shown to result in an almost fourfold lower rate of (S)-7-hydroxylation compared to the wild-type (1/1) genotype. tandfonline.com In vitro studies with human recombinant enzymes revealed that the intrinsic clearance for (S)-7-hydroxylation was 28.9% lower for CYP2C92 and 50.9% lower for CYP2C93 compared to the wild-type enzyme. tandfonline.com

This reduced metabolic activity leads to decreased clearance of the drug. While the effect on R-phenprocoumon clearance is not significant, the clearance of the more potent S-phenprocoumon tends to decrease as the number of CYP2C92 and 3 alleles increases. capes.gov.brnih.govresearchgate.net Consequently, plasma concentrations of the hydroxylated metabolites are significantly lower in carriers of these variant alleles. capes.gov.brnih.govresearchgate.net For example, individuals with the CYP2C93/3 genotype had a median area under the curve (AUC) for (R,S) 7-OH-phenprocoumon that was only about 25% of that seen in wild-type individuals. capes.gov.brresearchgate.net

The impaired metabolism in carriers of CYP2C9 variant alleles leads to higher plasma concentrations of active this compound, resulting in an increased anticoagulant effect. This heightened sensitivity means these individuals often require lower maintenance doses to stay within the therapeutic range. nih.govresearchgate.net

Studies have shown that carriers of the CYP2C92 or *3 alleles have an increased risk of over-anticoagulation. nih.gov One study found that the hazard ratio for severe over-anticoagulation (INR >6.0) was 3.09 for carriers of CYP2C92 and 2.40 for carriers of CYP2C93 compared to individuals with the wild-type genotype. nih.gov Furthermore, carriers of the CYP2C92 allele may have a decreased chance of achieving a stable international normalized ratio (INR). nih.govresearchgate.net

Interestingly, some research suggests that the slower metabolism in CYP2C93 carriers might lead to more stable anticoagulation control. frontiersin.orgfrontiersin.org One study observed that the intra-subject variability in weekly dose was smallest in CYP2C93 carriers, and they spent more time in the therapeutic range. frontiersin.org

Table 1: Impact of CYP2C9 Genotype on this compound Weekly Dose Requirements

Data sourced from a study of 209 elderly patients on this compound therapy. frontiersin.orgfrontiersin.org

Given the influence of CYP2C9 polymorphisms on this compound response, genotype-guided dosing algorithms have been developed. These algorithms aim to predict the optimal starting dose by incorporating a patient's genetic information alongside clinical factors. researchgate.netpharmgkb.org

However, the clinical utility of genotype-guided dosing for this compound is still under investigation, with some studies showing mixed results. frontiersin.orgfrontiersin.org A combined analysis of trials for acenocoumarol (B605123) and this compound did not find a significant improvement in the percentage of time in the therapeutic range with genotype-guided dosing compared to clinically guided dosing over 12 weeks. researchgate.netpharmgkb.org Sub-analyses of the this compound cohort suggested that algorithms might need refinement, particularly for older patients and specific genotype combinations. frontiersin.orgfrontiersin.org Despite this, the Dutch Pharmacogenetics Working Group has issued recommendations that acknowledge the potential for CYP2C9 variants to reduce maintenance dose requirements. frontiersin.org

VKORC1 Polymorphisms (e.g., -1639 G>A)

The vitamin K epoxide reductase complex subunit 1 (VKORC1) is the pharmacological target of this compound. Polymorphisms in the VKORC1 gene, particularly the -1639 G>A (also referred to as 1173 C>T) polymorphism, have a significant impact on the drug's pharmacodynamics. frontiersin.orgpharmgkb.orgpharmgkb.org

The -1639 G>A polymorphism in the VKORC1 gene is a major predictor of this compound dose requirements. pharmgkb.orgpharmgkb.org The 'A' allele is associated with increased sensitivity to the drug, leading to a need for lower doses. pharmgkb.orgpharmgkb.org Conversely, individuals with the 'G' allele require higher doses to achieve the same level of anticoagulation. pharmgkb.orgpharmgkb.org

A clear gene-dose effect has been observed: patients with the GG genotype require the highest doses, those with the AG genotype require intermediate doses, and those with the AA genotype require the lowest doses. pharmgkb.orgpharmgkb.org Studies have quantified this effect, showing that each 'A' allele in the VKORC1 -1639 promoter region can significantly reduce the required weekly dose. For example, one study found that the heterozygous (-1639 GA) and homozygous (-1639 AA) states were associated with a 19% and 43% reduction in the mean weekly this compound dose, respectively, compared to the wild-type (GG) genotype. pharmgkb.org Another study reported that each variant VKORC1 allele decreased the weekly dose by 4.8 mg. oncotarget.com

The VKORC1 genotype has been shown to explain a larger portion of the variability in dose requirements than the CYP2C9 genotype. nih.govresearchgate.net While CYP2C9 accounts for about 7.2% of the variability, VKORC1 accounts for approximately 28.7%. nih.govresearchgate.net The combination of both VKORC1 and CYP2C9 genotypes provides an even better prediction of dose requirements. nih.govresearchgate.net

Table 2: Impact of VKORC1 Genotype on this compound Weekly Dose Requirements

Data sourced from a study of 209 elderly patients on this compound therapy, using the 1173 C>T nomenclature. frontiersin.orgfrontiersin.org

Other Genetic Factors (e.g., PPARA, GATA-4)

Beyond the primary metabolizing enzymes, researchers have explored other genes that may modulate this compound's pharmacokinetics and pharmacodynamics.

PPARA (Peroxisome Proliferator-Activated Receptor-Alpha): PPARA is a nuclear receptor that plays a role in regulating the expression of the CYP3A4 gene. researchgate.net A study investigating this connection found that a specific polymorphism in the PPARA gene, rs4253728A, was associated with a need for higher this compound doses. researchgate.netnih.gov However, the authors noted that the effect size of this association was small, accounting for only 3% of the dose variability. researchgate.net This finding suggests PPARA may be a novel but minor predictor of this compound response, warranting further confirmation in future studies. researchgate.netnih.gov

GATA-4 (GATA Binding Protein 4): GATA-4 is a transcription factor that influences the expression of CYP2C9, another key enzyme in this compound metabolism. nih.gov An investigation into whether genetic variations in GATA-4 affect coumarin (B35378) dose requirements was conducted. nih.gov The study analyzed seven different single-nucleotide polymorphisms (SNPs) in the GATA-4 gene but observed no significant effects on the required this compound maintenance dose. nih.gov Based on these findings, genetic variation in GATA-4 does not appear to be a clinically relevant factor for this compound therapy. nih.gov

Non-Genetic Factors Affecting this compound Variability

In addition to an individual's genetic makeup, several non-genetic factors can substantially influence the effects of this compound. nih.govsmw.ch

Age (Pediatric and Elderly Populations)

Physiological changes across the lifespan significantly alter drug pharmacokinetics and pharmacodynamics. researchgate.net

Pediatric Populations: In children, the ongoing growth and maturation of organ systems heavily influence how drugs are processed. researchgate.net The activity of metabolizing enzymes and drug clearance pathways differs from that of adults, necessitating careful consideration in pediatric patients receiving this compound. researchgate.netpharmgkb.org A study specifically highlighted the effects of age on this compound dose requirements in pediatric patients. pharmgkb.org

Elderly Populations: Geriatric patients often experience a decline in liver and kidney function, which can alter drug clearance and increase the risk of drug accumulation. researchgate.netmdpi.com Higher age has been identified as an independent predictor of a lower this compound maintenance dose. smw.ch The elderly are also more likely to have multiple comorbidities and be on numerous medications (polypharmacy), which increases the potential for drug interactions. aerzteblatt.de The long half-life of this compound can particularly endanger elderly patients, who are at a higher age-related risk of bleeding. mdpi.com Studies focused on elderly patients have confirmed that genetic factors like CYP2C9 and VKORC1 polymorphisms remain significant predictors of dose requirements in this group. nih.govfrontiersin.org

Co-medications and Drug Interactions

Due to its narrow therapeutic window and reliance on specific metabolic pathways, this compound is susceptible to a large number of drug-drug interactions. wikipedia.orgnih.govnih.gov These interactions can occur at pharmacokinetic or pharmacodynamic levels, often leading to an unstable anticoagulant effect. aerzteblatt.denih.gov Concurrent use of other medications must be carefully managed. nih.govd-nb.info

Many drug interactions with this compound occur through the induction or inhibition of its primary metabolizing enzymes, CYP2C9 and CYP3A4. wikipedia.orgaerzteblatt.de

Enzyme Induction: Co-administration of drugs that are enzyme inducers can accelerate the metabolism of this compound. ncats.ionih.gov This increased clearance leads to lower plasma concentrations of the anticoagulant and, consequently, a reduced therapeutic effect. wikipedia.orgkarger.com Studies in rats pretreated with phenobarbital, a known enzyme inducer, demonstrated an increased rate of elimination for this compound. karger.comkarger.com

Enzyme Inhibition: Conversely, drugs that act as enzyme inhibitors can slow down the metabolism of this compound, leading to its accumulation in the body and an increased risk of bleeding. wikipedia.orgaerzteblatt.dencats.io This inhibition is often competitive, where the interacting drug competes with this compound for the same metabolic enzyme. nih.govd-nb.info For example, older macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154) are known to inhibit CYP3A4, an important enzyme in this compound metabolism. aerzteblatt.de Similarly, chloramphenicol (B1208) has been shown to decrease the rate of this compound elimination. karger.comkarger.com Some interactions can be complex; for instance, omeprazole (B731) can inhibit the metabolism of this compound via CYP2C9, particularly in individuals who are poor metabolizers of omeprazole due to polymorphisms in the CYP2C19 gene. nih.govd-nb.info

The following table summarizes key examples of drugs that interact with this compound through enzyme induction or inhibition.

Table of Compound Names

Specific Drug-Drug Interactions

This compound's narrow therapeutic index necessitates careful consideration of concomitant medications. wikipedia.orgnih.gov Interactions can occur at both pharmacokinetic and pharmacodynamic levels, significantly altering the anticoagulant effect and increasing the risk of bleeding. aerzteblatt.de

Clopidogrel (B1663587): The co-administration of this compound and clopidogrel is associated with an increased risk of serious bleeding. A large nested case-control study found that the combined use resulted in an odds ratio (OR) for bleeding of 1.83 compared to this compound use alone. nih.govresearchgate.net The mechanism appears to be related to metabolic pathways; both drugs are metabolized by the hepatic cytochrome P450 system, specifically enzymes CYP2C9 and CYP3A4. oup.comthoracickey.com Research suggests that this compound may alter the biotransformation of clopidogrel into its active metabolite, thereby attenuating its antiplatelet effects, although the clinical relevance is complex due to this compound's own influence on the coagulation cascade. oup.commedscape.com

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs interact with this compound primarily through a pharmacodynamic mechanism. aerzteblatt.de They inhibit platelet function, which, when combined with the anticoagulant effect of this compound, leads to a synergistically increased risk of bleeding. nih.govaerzteblatt.de Studies have identified NSAIDs as one of the most frequently dispensed drug classes that potentially interact with coumarin anticoagulants. pharmo.nl Among specific NSAIDs, ketoprofen (B1673614) and naproxen (B1676952) have been associated with the highest risks of hemorrhage when used with this compound. nih.gov

Antibiotics: A significant number of antibiotics are known to potentiate the effect of this compound, leading to an elevated risk of hemorrhage. nih.govpharmo.nl The mechanisms are varied. Some antibiotics, such as the macrolides clarithromycin and erythromycin, inhibit the CYP3A4 enzyme responsible for metabolizing this compound, thereby increasing its plasma concentration. aerzteblatt.de Broad-spectrum antibiotics, like amoxicillin, may increase bleeding risk by eliminating vitamin K-producing bacteria in the gut. wikipedia.orgaerzteblatt.de A large database study quantified the increased risk for several antibiotics, as detailed in the table below. nih.gov Cotrimoxazole (sulfamethoxazole-trimethoprim) and certain quinolones (levofloxacin, ciprofloxacin) have been shown to substantially increase the risk of overanticoagulation. nih.govuniversiteitleiden.nl

Omeprazole: Case reports suggest a potential interaction between the proton pump inhibitor omeprazole and this compound. d-nb.infonih.gov In observed cases, the addition of omeprazole to this compound therapy led to an increase in the International Normalised Ratio (INR) beyond the therapeutic range. d-nb.infonih.gov The proposed mechanism is a competitive inhibition of this compound's metabolic degradation, as both drugs are substrates for cytochrome P450 enzymes. d-nb.infonih.govnih.gov

Amiodarone (B1667116): Amiodarone can increase the anticoagulant effect of this compound and the associated risk for bleeding. wikipedia.org The mechanism is the inhibition of the liver enzymes CYP2C9 and CYP3A4, which are crucial for the metabolism of this compound. wikipedia.orgdrugbank.com This inhibition leads to decreased clearance and higher plasma concentrations of this compound.

Acetaminophen (B1664979): The interaction between acetaminophen and this compound is complex and subject to conflicting reports. Some research suggests that prolonged use of high doses of acetaminophen (greater than 1.3 g/day for more than a week) may potentiate the hypoprothrombinemic effect of vitamin K antagonists. drugs.compharmacytimes.com One study associated acetaminophen use with a slightly increased risk of overanticoagulation. universiteitleiden.nl Conversely, another study found no significant effect of moderate acetaminophen doses on the anticoagulant effect of this compound, and other data suggests it does not have a clinically relevant influence in dosages used in everyday practice. drugs.comnih.gov One source even indicates that the metabolism of this compound can be increased when combined with acetaminophen. drugbank.com

Interacting DrugMechanism of InteractionResearch Finding / Associated RiskSource
ClopidogrelMetabolic (CYP2C9/CYP3A4 competition) & PharmacodynamicIncreased risk of serious bleeding (OR: 1.83) nih.govresearchgate.netoup.com
NSAIDs (general)Pharmacodynamic (additive antiplatelet effect)Synergistically increased bleeding risk nih.govaerzteblatt.de
Ketoprofen, NaproxenPharmacodynamic (additive antiplatelet effect)Associated with the highest bleeding risks among NSAIDs nih.gov
Ciprofloxacin (a quinolone)Metabolic (CYP inhibition) / Altered gut floraIncreased risk of serious bleeding (OR: 2.74) nih.gov
Levofloxacin (a quinolone)Metabolic (CYP inhibition) / Altered gut floraIncreased risk of serious bleeding (OR: 4.40) nih.gov
Amoxicillin + Clavulanic AcidAltered gut floraIncreased risk of serious bleeding (OR: 2.99) nih.govuniversiteitleiden.nl
CotrimoxazoleMetabolic (CYP2C9 inhibition)Increased risk of serious bleeding (OR: 3.57) nih.gov
OmeprazoleMetabolic (competitive inhibition of CYP enzymes)Case reports of increased INR d-nb.infonih.gov
AmiodaroneMetabolic (inhibition of CYP2C9 and CYP3A4)Increased this compound concentration and bleeding risk wikipedia.orgdrugbank.com
AcetaminophenMetabolic (conflicting data)Conflicting evidence; potential for increased INR at high, prolonged doses drugbank.comdrugs.compharmacytimes.comnih.gov
Food and Dietary Interactions

Grapefruit: Caution should be exercised with grapefruit products during this compound therapy. nih.govindushealthplus.com Grapefruit juice is a known inhibitor of the intestinal enzyme CYP3A4, which is involved in the metabolism of this compound. wikipedia.orgaerzteblatt.de By inhibiting this enzyme, grapefruit can increase the serum concentration and bioavailability of this compound, potentially leading to an increased anticoagulant effect and a higher risk of bleeding. drugbank.comdrugbank.com

Underlying Medical Conditions and Comorbidities

Various medical conditions can influence the response to this compound and affect bleeding risk. Conditions such as stomach ulcers, recent surgery, or a history of bleeding are significant risk factors that must be considered before and during therapy. indushealthplus.com Atrial fibrillation is a common indication for this compound treatment. bips-institut.de Furthermore, certain comorbidities may place patients at a higher risk for complications. For instance, studies have identified that patients with diabetes are at a particular risk for overanticoagulation when experiencing acute kidney injury while on vitamin K antagonist therapy. oup.com

Liver and Renal Impairment

Liver Impairment: The liver plays a central role in the disposition of this compound. The drug is extensively metabolized by hepatic microsomal enzymes, primarily CYP2C9 and CYP3A4, into inactive metabolites. wikipedia.orgregionostergotland.se Therefore, hepatic function is a critical determinant of this compound clearance. oup.com Patients with liver problems should have their medical history carefully reviewed, as impairment can logically be expected to alter drug metabolism and affect dosing requirements. indushealthplus.com

Renal Impairment: The influence of renal impairment on this compound is nuanced. The metabolites of this compound are excreted via the kidneys. regionostergotland.se However, some research indicates that renal insufficiency does not have a significant effect on the elimination half-life of the parent drug. regionostergotland.se In contrast, other studies have found a clear association between acute kidney injury and overanticoagulation in patients on long-term vitamin K antagonist therapy. oup.com This suggests that in situations of acute renal decline, pharmacodynamic changes may occur that are independent of pharmacokinetic alterations, increasing the sensitivity to the drug. oup.comfda.gov

Sex and Body Weight

Sex: While sex is often recorded in clinical studies, its independent influence on this compound dosing is not as clearly defined as other factors. researchgate.net However, in the specific context of patients with acute kidney injury, female sex has been identified as a risk factor for overanticoagulation. oup.com

Body Weight: Body weight is a recognized factor that influences vitamin K antagonist dose requirements. researchgate.netnih.gov Multiple studies have shown that lower body weight is an independent predictor of a lower maintenance dose of this compound. smw.chsmw.ch A review of the literature concluded that clinicians should include body weight along with other variables when dosing, noting that obese patients may require significantly higher initial doses. nih.gov However, not all studies concur; one investigation in stroke patients did not find a significant correlation between body weight and treatment response. karger.com

Molecular Mechanisms and Structure Function Relationships

Ligand Docking and Molecular Modeling Studies of Phenprocoumon-Enzyme Interactions

Computational methods such as ligand docking and molecular modeling have been instrumental in elucidating the interactions between this compound and its primary metabolizing enzyme, Cytochrome P450 2C9 (CYP2C9). scholarena.cojmcs.org.mx These studies provide insights into the binding orientation and the conformational changes that occur upon substrate binding. scholarena.coscholarena.co

Molecular docking simulations have been employed to model the binding of this compound to the active site of CYP2C9. scholarena.cojmcs.org.mx Although no crystal structure of a this compound-CYP2C9 complex exists, models are often built using existing crystal structures of CYP2C9 complexed with structurally related compounds like warfarin (B611796) or flurbiprofen. scholarena.co

Docking studies indicate that this compound binds within the active site cavity of CYP2C9, positioning it for oxidative metabolism. scholarena.coscholarena.co The active site of CYP2C9 is known to possess at least two significant substrate binding sites: a π-stacking site that accommodates aromatic rings and an ionic binding site for organic anions. nih.gov An additional electrostatic binding site is also thought to interact with the C2-carbonyl group of the coumarin (B35378) nucleus, further orienting the molecule within the active site. nih.gov The final poses from docking simulations are often validated by their consistency with experimentally observed sites of metabolism. scholarena.co For instance, successful docking of this compound into CYP2C9 has shown orientations that align with the known hydroxylation metabolites. scholarena.co

Computational TechniqueKey Findings for this compound-CYP2C9 InteractionReference
Ligand Docking (e.g., Autodock, Yeti)Predicts binding poses of this compound in the CYP2C9 active site consistent with experimental hydroxylation patterns. scholarena.co scholarena.co
Molecular ModelingSuggests the importance of π-stacking and ionic interactions for binding. nih.gov Helps in understanding the structural basis for metabolic differences between this compound and warfarin. nih.gov nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Used to model the transition states of hydroxylation reactions, providing a more detailed view of the catalytic mechanism. scholarena.co scholarena.co

The binding of a substrate to an enzyme is often not a simple lock-and-key mechanism but involves a dynamic process known as "induced fit," where both the ligand and the enzyme may undergo conformational changes to achieve the optimal binding configuration. scholarena.conih.gov This phenomenon is particularly relevant for promiscuous enzymes like CYP2C9, which can metabolize a wide variety of substrates. scielo.org.mxiapchem.org

The flexibility of CYP2C9, especially in the loops surrounding the active site (such as the F-G loop region), allows it to accommodate different substrates. scielo.org.mxiapchem.org Molecular dynamics simulations and root-mean-square deviation (RMSD) analyses have been used to study these conformational changes. scielo.org.mxiapchem.org Upon binding of this compound, the active site of CYP2C9 is thought to undergo subtle torsional angle changes in side chains and potentially larger movements in the protein backbone. scholarena.conih.gov These induced-fit mechanisms are crucial for orienting the substrate correctly for catalysis and can explain the enzyme's ability to metabolize various compounds. nih.gov

Regioselectivity of Hydroxylation and Spatial Requirements

CYP2C9 is the primary enzyme responsible for the metabolism of this compound, catalyzing hydroxylation at several positions on the molecule. scielo.org.mxresearchgate.net The main sites of metabolism (SoMs) for the S-enantiomer of this compound are the 7-, 4'-, and 6-positions, with 7-hydroxylation being the most prominent. scielo.org.mx For the R-enantiomer, CYP2C9 does not show a clear preference for a single metabolite. scielo.org.mx

The regioselectivity of hydroxylation is determined by the specific orientation of the this compound molecule within the CYP2C9 active site. scielo.org.mx Docking studies have established geometric requirements for a successful hydroxylation event, including a specific distance between the iron atom of the heme group and the site of metabolism on the substrate (approximately 4.9 Å). scielo.org.mx The final docking poses that align with these spatial requirements and have the lowest energy are considered the most plausible representations of the enzyme-substrate complex leading to a specific metabolite. scielo.org.mx Fukui indices, which predict sites susceptible to electrophilic attack, have also been used to rationalize the observed sites of P450 hydroxylation on this compound, although steric factors within the enzyme's active site also play a significant role. substack.com

MetabolitePosition of HydroxylationEnzyme Preference (for S-enantiomer)Reference
S-7-OH-PPC7-positionMajor metabolite scielo.org.mx
S-4'-OH-PPC4'-positionMetabolite scielo.org.mx
S-6-OH-PPC6-positionMetabolite scielo.org.mx
C2'-OH-PPC2'-positionIdentified metabolite scholarena.co

Comparison of this compound Binding with Other Coumarins (Warfarin)

Although this compound and warfarin are structurally similar 4-hydroxycoumarins, they exhibit significant differences in their metabolic profiles and interactions with CYP2C9. nih.govresearchgate.net Studies comparing the two drugs have provided compelling evidence that they interact with the CYP2C9 active site in distinct structural forms. nih.govresearchgate.net

Research suggests that the major form of (S)-warfarin that binds to CYP2C9 is its ring-closed, cyclic hemiketal form. nih.govresearchgate.net In contrast, (S)-phenprocoumon is thought to bind primarily in its ring-opened anionic state. nih.govresearchgate.net This fundamental difference in the binding species provides a clear molecular basis for their different metabolic fates. nih.gov While both enantiomers of this compound are metabolized by CYP2C9 and CYP3A4, the metabolism of warfarin is more heavily dependent on CYP2C9. researchgate.netnih.gov This difference in enzyme contribution also explains why genetic polymorphisms in CYP2C9 have a more pronounced effect on warfarin than on this compound. researchgate.net The hypothesis is that the (R)-warfarin hemiketal form can spatially mimic the preferred conformation of (S)-phenprocoumon at the active site, leading to stereoselectivity for opposite enantiomers of the two drugs during certain hydroxylation reactions. acs.org

Clinical Research and Outcomes in Phenprocoumon Therapy

Real-World Effectiveness and Safety Studies

Phenprocoumon, a vitamin K antagonist (VKA), has been a cornerstone of oral anticoagulant therapy, particularly in countries like Germany. bmj.comnih.govnih.gov Its real-world effectiveness and safety have been the subject of numerous observational studies, often comparing it with direct oral anticoagulants (DOACs). These studies provide valuable insights into its performance in everyday clinical practice.

Prevention of Thromboembolic Events (Ischemic Stroke, Systemic Embolism)

Real-world data on the effectiveness of this compound in preventing thromboembolic events, such as ischemic stroke and systemic embolism, have shown it to be largely comparable to DOACs. nih.govbmj.com Several retrospective cohort studies analyzing German claims data have found no significant differences in the rates of thromboembolic events between patients treated with this compound and those receiving standard-dose DOACs. bmj.combmj.com

One large analysis of German health insurance data, involving over 71,000 patients with atrial fibrillation (AF), reported that after statistical adjustments, there were no significant differences in the risk of thromboembolic events between this compound and a composite of standard-dose DOACs. bmj.com Another study using a large German claims dataset found that all three studied NOACs (apixaban, dabigatran (B194492), and rivaroxaban) had similar efficacy to this compound regarding the risk of ischemic stroke and systemic embolism. oup.com

However, some studies have indicated potential differences. For instance, a study comparing this compound to low-dose DOACs suggested that this compound was associated with fewer thromboembolic events. nih.govnih.gov Conversely, another real-world study reported that apixaban (B1684502), dabigatran, and rivaroxaban (B1684504) were associated with significantly lower risks of stroke or systemic embolism compared to this compound. researchgate.net A study comparing edoxaban (B1671109) to this compound found a numerically but not significantly lower risk of stroke/systemic embolism with edoxaban. researchgate.net

The RELOADED study, which analyzed data from over 64,000 patients with non-valvular atrial fibrillation (NVAF), found that treatment with this compound was associated with a similar risk of ischemic stroke/systemic embolism as treatment with rivaroxaban or apixaban. nih.gov

It's important to note that the patient populations and study methodologies in these real-world analyses can vary, which may contribute to the differing results. bmj.com

Table 1: Comparative Effectiveness of this compound vs. DOACs in Preventing Thromboembolic Events (Real-World Studies)

Study/ComparisonOutcomeFinding
German Claims Data Analysis bmj.comThromboembolic EventsNo significant difference between this compound and standard-dose DOACs.
German Claims Data (Low-Dose DOACs) nih.govnih.govThromboembolic EventsThis compound associated with fewer events compared to low-dose DOACs.
Retrospective Cohort Study researchgate.netStroke/Systemic EmbolismApixaban, dabigatran, and rivaroxaban showed significantly lower risks than this compound.
RELOADED Study nih.govIschemic Stroke/Systemic EmbolismSimilar risk between this compound and rivaroxaban or apixaban.
Edoxaban vs. This compound researchgate.netStroke/Systemic EmbolismNumerically but not significantly lower risk with edoxaban.
German Claims Dataset Analysis oup.comIschemic Stroke/Systemic EmbolismSimilar efficacy between this compound and apixaban, dabigatran, or rivaroxaban.

Bleeding Risk and Major Hemorrhage

A primary concern with any anticoagulant therapy is the risk of bleeding. Real-world studies have extensively evaluated the bleeding risk associated with this compound, often in comparison to DOACs.

A prospective observational study in Germany found that among 851 patients hospitalized for a this compound-associated adverse drug reaction, 85% were due to hemorrhage. nih.gov The study calculated a rate of 5 to 7 hospitalizations for hemorrhage per 1000 patient-years of this compound treatment. nih.gov

Comparisons with DOACs have yielded mixed results. Several German claims data analyses have suggested that certain DOACs, particularly apixaban, are associated with a lower risk of major bleeding compared to this compound. nih.govbmj.comnih.gov One study found a significantly lower risk of major bleeding with apixaban and dabigatran compared to this compound, while the risk was similar for rivaroxaban. researchgate.net Another analysis reported a lower bleeding risk with composite DOACs and apixaban specifically. bmj.comresearchgate.net

However, a study comparing this compound to low-dose DOACs found a non-significant higher bleeding risk with this compound. nih.govnih.gov

Intracranial Hemorrhage

Intracranial hemorrhage (ICH) is the most feared complication of anticoagulant therapy. nih.gov Real-world evidence consistently suggests that DOACs are associated with a lower risk of ICH compared to this compound. oup.comresearchgate.net

A nested case-control study in a large German database found that this compound exposure was associated with an increased risk of ICH. nih.gov The RELOADED study also reported that both rivaroxaban and apixaban were associated with a lower risk of ICH compared to this compound in patients with NVAF. nih.gov Similarly, a study comparing edoxaban to this compound found a significantly lower risk of ICH with edoxaban. nih.gov Another study reported that all three evaluated NOACs showed superiority over this compound regarding the risk of intracranial bleeding. oup.com

Gastrointestinal Bleeding

The risk of gastrointestinal (GI) bleeding with this compound compared to DOACs appears to vary by the specific DOAC. A prospective observational study identified the GI tract as the most common site of hemorrhage in patients hospitalized for this compound-related adverse drug reactions. nih.gov

Clinically Relevant Non-Major Bleeding

Clinically relevant non-major bleeding (CRNMB) is another important safety outcome. The AXADIA-AFNET 8 trial, which compared apixaban to this compound in patients with end-stage kidney disease on hemodialysis, included CRNMB as part of its primary composite safety outcome. clinicaltrials.govbmj.com The trial did not find a significant difference in the composite outcome between the two treatment groups. ahajournals.orgfirstwordpharma.com In a study of patients undergoing catheter ablation for atrial fibrillation, there was no statistically significant difference in the rates of non-major but clinically relevant bleeding between the this compound and DOAC groups. avancesenfibrosispulmonar.com

Table 2: Comparative Bleeding Risks of this compound vs. DOACs (Real-World Studies)

Bleeding TypeComparisonFinding
Major BleedingThis compound vs. ApixabanApixaban associated with lower risk. nih.govbmj.comresearchgate.netnih.govnih.gov
Major BleedingThis compound vs. DabigatranDabigatran associated with lower risk. researchgate.net
Major BleedingThis compound vs. RivaroxabanSimilar risk. researchgate.net
Major BleedingThis compound vs. EdoxabanEdoxaban associated with significantly lower risk. researchgate.netnih.gov
Intracranial HemorrhageThis compound vs. DOACsDOACs (Apixaban, Rivaroxaban, Edoxaban) associated with lower risk. oup.comresearchgate.netnih.govnih.gov
Gastrointestinal BleedingThis compound vs. ApixabanApixaban associated with lower risk. nih.gov
Gastrointestinal BleedingThis compound vs. RivaroxabanRivaroxaban associated with higher risk. nih.gov
Clinically Relevant Non-Major BleedingThis compound vs. Apixaban (in ESKD)No significant difference in composite safety outcome. ahajournals.orgfirstwordpharma.com
Clinically Relevant Non-Major BleedingThis compound vs. DOACs (Catheter Ablation)No significant difference. avancesenfibrosispulmonar.com

Patient Subgroups and Specific Clinical Scenarios

The effectiveness and safety of this compound can be influenced by patient characteristics and specific clinical situations.

Real-world studies have examined outcomes in geriatric patients. One analysis of German claims data found that in geriatric subgroups, the results comparing edoxaban and this compound were homogenous with the main analysis, with edoxaban showing better effectiveness and safety outcomes. researchgate.net Another study noted that patients prescribed apixaban or this compound were generally older than those on dabigatran or rivaroxaban. nih.gov

Patients with renal impairment represent a challenging subgroup. The RELOADED study specifically aimed to compare the effectiveness of factor Xa NOACs and this compound in NVAF patients with renal impairment. nih.goveuropa.eu The AXADIA-AFNET 8 trial focused on patients with end-stage kidney disease on chronic hemodialysis, a population often excluded from major anticoagulant trials. clinicaltrials.govbmj.comahajournals.org In this high-risk group, the study found no significant differences in the primary safety or efficacy outcomes between apixaban and this compound. ahajournals.orgfirstwordpharma.com

This compound is also used in patients with mechanical heart valves, a setting where DOACs are generally not recommended. ahajournals.org For these patients, lifelong anticoagulation with a VKA like this compound is required to prevent valve thrombosis and thromboembolic complications. ahajournals.org

Patients with Atrial Fibrillation (NVAF)

This compound has been a standard anticoagulant for stroke prevention in patients with non-valvular atrial fibrillation (NVAF), particularly in countries like Germany. researchgate.netnih.gov Several real-world studies have compared its effectiveness and safety against direct oral anticoagulants (DOACs).

A German real-world cohort study analyzing claims data from 2014 to 2019 compared new users of this compound (13,319 patients) with new users of edoxaban (7,975 patients). researchgate.netnih.gov After adjusting for baseline characteristics, the risk of the primary effectiveness outcome, stroke or systemic embolism (SE), was numerically lower but not statistically significant for edoxaban compared to this compound. However, the risk of the primary safety outcome, major bleeding, was significantly lower for edoxaban. researchgate.netnih.gov These findings were consistent in a subgroup of geriatric patients. researchgate.netnih.gov

Another retrospective observational cohort study using German claims data from 2015 to 2019 analyzed 20,179 patients starting this compound and 51,782 patients starting standard-dose DOACs. nih.gov The results indicated broad similarity between this compound and DOACs concerning thromboembolic events and death. nih.gov However, a significantly lower risk of major bleeding was observed with apixaban and the composite of all DOACs compared to this compound. nih.gov

Patients with Ventricular Assist Devices (VAD)

Anticoagulation is critical for patients with left ventricular assist devices (LVADs) to prevent thromboembolic events. ahajournals.orgresearchgate.net A multicenter, retrospective study compared the quality of anticoagulation between 102 patients on this compound and 77 patients on warfarin (B611796). researchgate.netresearchgate.net The study found that patients receiving this compound had a significantly higher time in therapeutic range (TTR) compared to those on warfarin (64.9% vs. 37.7%). researchgate.netresearchgate.net Despite the better anticoagulation quality with this compound, one-year survival and freedom from hemocompatibility-related adverse events (HRAEs) were comparable between the two groups. researchgate.netresearchgate.net

A prospective, randomized, open-label, single-center pilot trial was initiated to compare this compound with dabigatran for long-term anticoagulation in patients with a HeartWare VAD (HVAD). ahajournals.org The study was terminated early for safety reasons after enrolling 16 patients. ahajournals.org A higher number of thromboembolic events occurred in the dabigatran group (50%) compared to the this compound group (13%), although this difference was not statistically significant due to the small sample size. ahajournals.org No major bleeding events were recorded in either group. ahajournals.org

Pediatric Patients

The use of this compound in pediatric patients presents unique challenges. A retrospective follow-up study involving 41 pediatric patients investigated the factors influencing this compound dose requirements. tandfonline.comnih.gov The study found that age was a major determinant, explaining a significant portion of the variability in the required dose. tandfonline.comnih.govpharmgkb.org Genetic factors, specifically variations in the VKORC1, CYP2C9, and CYP3A4 genes, were also statistically significant predictors of the dose. tandfonline.comnih.gov Together, age and these genetic variations explained over 80% of the variability in the this compound dose requirement in this patient population. tandfonline.comnih.gov Another study noted that in contrast to adults, age has a greater impact on the dosing of vitamin K antagonists in children than VKORC1 or CYP2C9 genotypes. pharmgkb.org

Patients Undergoing Urgent Surgery

Managing patients on this compound who require urgent surgery is a clinical challenge due to the drug's long half-life. mdpi.comnih.govb-s-h.org.uk A prospective observational registry (RADOA) included 33 this compound-treated patients who needed urgent surgery. mdpi.comnih.govresearchgate.net The study measured this compound drug concentrations and found a half-life of approximately 5.29 days in this cohort. mdpi.comnih.gov Reversal of anticoagulation is often necessary to proceed with surgery safely. b-s-h.org.ukwhittington.nhs.uk One prospective study evaluated the use of prothrombin complex concentrate (PCC) for emergency reversal in seven patients requiring urgent invasive procedures. nih.gov Following PCC infusion, the International Normalized Ratio (INR) was rapidly corrected, declining to 1.3 or less in most patients within 10 minutes, demonstrating the effectiveness of PCC in this setting. nih.gov

Patients with Major Bleeding Events

Major bleeding is a serious complication of this compound therapy. The RADOA registry also studied 82 patients experiencing major bleeding events while on this compound. mdpi.comnih.govresearchgate.net The study found that baseline this compound levels were significantly higher in the bleeding group compared to the urgent surgery group (1.92 ng/mL vs. 0.87 ng/mL), despite INR levels being only moderately higher. mdpi.comnih.gov The half-life of this compound in these patients was similar to the surgical group, at 5.27 days. mdpi.comnih.gov A key finding was the observation of an INR rebound (a recurrent increase to >1.5) in 27.6% of patients after initial reversal. mdpi.comnih.govnih.gov This rebound was associated with a significantly higher rate of recurrent bleeding. mdpi.comnih.govnih.gov Guidelines generally recommend the use of 4-factor prothrombin complex concentrates (4F-PCCs) and vitamin K for the rapid reversal of VKA-associated major bleeding. whittington.nhs.ukresearchgate.net A prospective study of eight patients, including one with an intracranial hemorrhage, showed that PCC infusion rapidly and effectively reversed this compound's anticoagulant effect. nih.gov

Patients on Chronic Hemodialysis

The management of anticoagulation in patients with atrial fibrillation undergoing chronic hemodialysis is particularly challenging due to an increased risk of both thromboembolism and bleeding. ahajournals.orgoup.com The AXADIA-AFNET 8 trial was a prospective, randomized, open-label trial that compared the safety and efficacy of apixaban with the vitamin K antagonist this compound in 97 patients on chronic hemodialysis. ahajournals.orgacc.org The primary safety outcome was a composite of major bleeding, clinically relevant nonmajor bleeding, or all-cause death. ahajournals.org The study found no significant difference in the primary safety outcome between the apixaban and this compound groups (45.8% vs. 51.0%, respectively). ahajournals.orgacc.org Similarly, there was no significant difference in the primary efficacy outcome, a composite of thromboembolic events and death. ahajournals.org The median time in therapeutic range (TTR) for patients on this compound was 50.7%. ahajournals.orgacc.org

A separate cohort study looked at the quality of anticoagulation with this compound in 30 chronic hemodialysis patients. nih.gov It found that a median of 54% of INR measurements in a retrospective analysis and 49% in a prospective analysis were within the target range. nih.gov The study concluded that the percentage of INR in the target range in this population seems comparable to data on warfarin and in non-end-stage renal disease populations, but larger studies are needed. nih.gov

Pharmacokinetic-Pharmacodynamic Correlations in Clinical Settings

The relationship between the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound is crucial for its clinical use, yet it is complex and subject to variability. nih.govaccp.com The primary pharmacodynamic effect of this compound is the inhibition of vitamin K-dependent clotting factors, which is measured by the prothrombin time (PT), expressed as the International Normalized Ratio (INR). nih.gov

Studies have investigated the correlation between this compound plasma levels and the resulting anticoagulant effect. One study involving 89 patients on maintenance therapy found a correlation between plasma levels of this compound and the prothrombin time. nih.gov However, significant inter-individual variability in this relationship makes it impossible to rely on plasma level monitoring alone for dose adjustments. nih.gov Factors such as the elimination kinetics of this compound, the activity of clotting factors, and endogenous vitamin K stores vary among patients, making INR the necessary tool for monitoring therapy. nih.gov

The metabolism of this compound, primarily through cytochrome P450 enzymes like CYP2C9 and CYP3A4, contributes to pharmacokinetic variability. researchgate.net This variability, in turn, influences the pharmacodynamic response. For instance, co-administration of metoprolol, a beta-blocker, was found to transiently increase this compound plasma concentrations, though this was not associated with a significant change in prothrombin time after a single dose. nih.gov Such interactions highlight the intricate link between pharmacokinetics and pharmacodynamics that clinicians must consider during long-term therapy. nih.gov The establishment of a clear dose-concentration-effect relationship is a key goal in optimizing therapy, allowing for more rational and individualized dosing regimens. archivepp.com

Reversal Strategies and INR Rebound

The long half-life of this compound presents a significant challenge in clinical situations requiring the urgent reversal of its anticoagulant effects, such as major bleeding events or the need for emergency surgery. mdpi.comdoaj.org Management in these scenarios focuses on rapidly correcting the International Normalized Ratio (INR) while mitigating the risk of subsequent complications, most notably INR rebound.

Effective reversal involves the use of specific agents that can counteract the depletion of vitamin K-dependent clotting factors. The primary strategies include the administration of prothrombin complex concentrate (PCC), vitamin K, and, less commonly, fresh frozen plasma (FFP). mdpi.comuu.nl

Prothrombin complex concentrates are considered a cornerstone for the rapid reversal of this compound. nih.govemcrit.org PCCs are plasma-derived products containing concentrated vitamin K-dependent coagulation factors (II, VII, IX, and X). bloodtransfusion.it Clinical studies have demonstrated that PCC administration leads to a rapid and effective normalization of the INR. nih.govnih.gov One prospective study involving patients requiring emergency reversal of this compound found that the mean baseline INR of 3.4 was reduced to 1.3 or less in seven out of eight patients within 10 minutes of PCC infusion. nih.gov The key advantages of PCC over other options like FFP include a lower infusion volume, which reduces the risk of fluid overload, and a faster administration time. emcrit.orgbloodtransfusion.it

Vitamin K (phytomenadione) is another critical component of the reversal strategy, though its mechanism and onset of action differ significantly from PCC. mdpi.comnjmonline.nl While PCC directly replenishes clotting factors, vitamin K allows the liver to resume its own synthesis of these factors. mdpi.com Consequently, its effect is much slower, with INR correction typically beginning within hours and becoming fully apparent after 12 to 24 hours. mdpi.comnjmonline.nl Due to this delayed action, vitamin K is often administered concurrently with PCC. mdpi.commedscape.com This dual approach ensures immediate INR correction from the PCC, while the vitamin K provides a more sustained effect, which is crucial for preventing the later re-elevation of the INR. mdpi.comresearchgate.net

Fresh frozen plasma (FFP) contains all coagulation factors but in a non-concentrated form. nih.govnih.gov Its use for this compound reversal is now considered suboptimal and is generally reserved for situations where PCC is unavailable. nih.govwhittington.nhs.uk The large volume required for FFP administration carries a risk of circulatory overload, and the time needed for thawing and infusion makes it less suitable for emergencies compared to PCC. nih.govbleeding.org

A significant clinical concern following the initial reversal of this compound is the phenomenon of INR rebound. This is characterized by a re-elevation of the INR to therapeutic or supratherapeutic levels after it has been initially corrected. mdpi.comuu.nl The very long half-life of this compound (ranging from 72 to 270 hours) is the primary driver of this effect; the reversal agents, particularly the infused clotting factors from PCC, have a much shorter half-life than the anticoagulant they are counteracting. mdpi.comuu.nl

Clinical research has quantified the incidence and impact of INR rebound. The prospective, observational RADOA-registry found that 27.6% of this compound-treated patients experienced an INR rebound (defined as a recurrent increase to >1.5) following emergency reversal. mdpi.comresearchgate.netnih.gov This rebound was not a benign laboratory finding; it was significantly associated with a higher rate of recurrent bleeding (22% in the rebound group vs. 4.2% in the non-rebound group). mdpi.comnih.gov

Another retrospective study investigating re-elevated INR 48 hours after reversal with PCC and/or phytomenadione reported an incidence of 17.3%. uu.nluu.nl This study identified specific risk factors for INR rebound, including a high INR (≥6) at hospital admission and being treated in a non-surgical department. uu.nluu.nl These findings underscore the necessity for vigilant INR monitoring for several days after an initial reversal event and suggest that repeated doses of vitamin K may be required to maintain hemostasis until the this compound is sufficiently cleared from the body. mdpi.com

Interactive Data Tables

Table 1: Clinical Studies on INR Rebound in this compound Reversal Use the filter to select specific study findings.

Study/RegistryStudy DesignPatient PopulationKey Findings on INR ReboundAssociated Outcomes
RADOA-Registry mdpi.comresearchgate.netnih.govProspective, observational115 patients with major bleeding or urgent surgery27.6% of patients had an INR rebound (recurrent increase >1.5).Recurrent bleeding occurred in 22% of patients with INR rebound vs. 4.2% without (p=0.012).
Saleh, et al. (2024) uu.nluu.nlRetrospective, observational498 hospitalized patients reversed with PCC and/or phytomenadione17.3% of patients experienced re-elevated INR at 48 hours.Higher risk of rebound with admission INR ≥6 (37.5% vs. 10.8%) and in non-surgical departments.

Table 2: Characteristics of Reversal Agents for this compound Use the filter to select a specific reversal agent.

Reversal AgentMechanism of ActionOnset of ActionKey Clinical Research Findings
Prothrombin Complex Concentrate (PCC) bloodtransfusion.itDirectly replenishes vitamin K-dependent clotting factors (II, VII, IX, X). bloodtransfusion.itRapid (within minutes). nih.govemcrit.orgHighly effective for rapid INR correction; considered superior to FFP due to lower volume and faster administration. nih.govemcrit.orgbloodtransfusion.it
Vitamin K (Phytomenadione) mdpi.comEnables endogenous synthesis of vitamin K-dependent clotting factors in the liver. mdpi.comSlow (12-24 hours for full effect). mdpi.comnjmonline.nlCrucial for sustained reversal and prevention of INR rebound; often used in conjunction with PCC. mdpi.commedscape.com
Fresh Frozen Plasma (FFP) nih.govProvides all coagulation factors in non-concentrated form. nih.govnih.govSlower than PCC due to volume and thawing time. nih.govConsidered suboptimal; use is limited to when PCC is unavailable due to large volume requirements and slower reversal. nih.govwhittington.nhs.uk

Synthesis and Analytical Characterization for Research

Synthetic Methodologies for Phenprocoumon and its Derivatives

The synthesis of this compound and its derivatives is a significant area of research, driven by the need for reference standards for metabolic studies and the exploration of new anticoagulants. Various synthetic strategies have been developed, ranging from traditional chemical methods to more environmentally friendly "green" approaches.

Green Catalytic Synthesis Approaches

In recent years, there has been a growing emphasis on developing greener synthetic routes for pharmaceuticals to minimize environmental impact. For this compound, this has led to the investigation of catalytic methods that are more sustainable than traditional approaches. ubbcluj.ro

One notable green approach involves the catalytic alkylation of 4-hydroxycoumarin (B602359) with 1-phenyl-1-propanol (B1198777). ubbcluj.ro This method aligns with the principles of green chemistry by using an alcohol as the alkylating agent and employing a 1:1 substrate-to-reactant ratio, which reduces waste. ubbcluj.ro The use of stable and recyclable solid catalysts is another key feature of this greener methodology. ubbcluj.ro

A significant challenge in this synthesis is controlling the regioselectivity of the alkylation, as both C3-alkylation (leading to this compound) and O-alkylation can occur. ubbcluj.ro Research has shown that the choice of catalyst and reaction conditions can modulate the O-/C3-alkylation rate ratio. ubbcluj.ro For instance, triflate-based activated carbon composites have been investigated as catalysts. These materials, characterized by strong Brønsted acid sites and an optimal Lewis/Brønsted acid ratio, have shown promise in selectively producing the desired C3-alkylated product, this compound. ubbcluj.ro While conversions of 4-hydroxycoumarin can be moderate (16.0-30.0%), high selectivity for this compound (94.0-99.7%) has been achieved with these catalysts. ubbcluj.ro

Another green catalytic approach utilizes iron(III) chloride supported on silica (B1680970) nanoparticles (FeCl3/SiO2) for the synthesis of related coumarin (B35378) derivatives, highlighting the potential of nanoparticle-based catalysts in this field. bas.bg These methods offer advantages such as being clean, safe, cost-effective, and allowing for the easy recovery and reuse of the catalyst. bas.bg

Alkylation Reactions (e.g., Friedel-Crafts Alkylation)

Friedel-Crafts alkylation is a fundamental reaction in organic chemistry and has been widely applied in the synthesis of various commercially important compounds, including this compound. ubbcluj.ro Traditionally, the synthesis of this compound involves the alkylation of 4-hydroxycoumarin with 1-phenyl-1-propanol using catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). lookchem.comacs.org An alternative method involves direct alkylation with 1-phenyl-1-bromopropane. lookchem.comacs.org

The iron(III)-catalyzed one-step synthesis of this compound from 4-hydroxycoumarin and 1-phenylpropan-1-ol is an effective example of a Friedel-Crafts type reaction, achieving a high yield of 94%. beilstein-journals.org However, traditional Friedel-Crafts processes often have drawbacks, including waste disposal issues, salt formation, and difficulties in catalyst separation and recycling. ubbcluj.ro

The selective C3-alkylation of 4-hydroxycoumarin is crucial, and the success of this reaction is highly dependent on the catalyst, reaction conditions, and the reactivity of the alkylating agent. ubbcluj.ro The search for efficient, heterogeneous catalysts to replace homogeneous ones is an ongoing challenge in this area. ubbcluj.ro

Synthesis of Monohydroxylated Derivatives

The synthesis of monohydroxylated derivatives of this compound is essential for identifying and characterizing its metabolites. lookchem.comnih.gov These derivatives serve as analytical standards in metabolic studies. lookchem.com The synthesis of all aromatic monohydroxylated derivatives of this compound has been successfully accomplished. lookchem.comnih.gov

A common strategy for synthesizing these derivatives involves a multi-step process. For the synthesis of 5-, 6-, 7-, and 8-hydroxythis compound, a protective group strategy is often employed. lookchem.com This typically involves the selective monobenzylation of the corresponding dihydroxyacetophenones to form benzyloxy-4-hydroxycoumarins. lookchem.com These intermediates are then condensed with 1-phenylpropanol or 1-phenyl-1-bromopropane. lookchem.com However, these condensation reactions can sometimes lead to the formation of intractable tars, presenting a synthetic challenge. lookchem.com The final step involves the removal of the benzyl (B1604629) protecting group by hydrogenolysis to yield the desired hydroxythis compound. lookchem.com

The synthesis of deuterium-labeled metabolites of this compound has also been described. iaea.org For example, pentadeuterio-labeled 6-, 7-, and 8-hydroxyphenprocoumons were prepared by alkylating the respective methoxy-4-hydroxycoumarins with 1-(phenyl-d5)-1-bromopropane, followed by cleavage of the methyl protecting group. iaea.org

Analytical Techniques for Research and Identification

A variety of analytical techniques are employed for the research and identification of this compound and its derivatives. These methods are crucial for metabolic studies, pharmacokinetic analysis, and quality control.

Chromatography (e.g., TLC, LC-MS)

Chromatographic techniques are fundamental for the separation and quantification of this compound and its metabolites from complex biological matrices.

Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the preliminary analysis and identification of this compound and its monohydroxylated derivatives. lookchem.comnih.gov These compounds can be visualized on a TLC plate under a UV lamp (at 254 nm), with a detection limit typically in the range of 1-5 µg. lookchem.com The combination of TLC with other analytical techniques allows for the unique identification of all the titled compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for the sensitive and selective determination of this compound and its metabolites in biological samples such as plasma and urine. researchgate.netki.senih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers high selectivity and sensitivity, which is particularly important due to the slow formation rate of this compound metabolites. ki.se

Several LC-MS methods have been developed and validated for this purpose. researchgate.netnih.gov These methods often involve a solid-phase extraction (SPE) step for sample clean-up. researchgate.netnih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netnih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. ki.senih.gov Enantioselective LC-MS/MS methods have also been developed to quantify the individual (R)- and (S)-enantiomers of this compound in human plasma. nih.gov A novel two-dimensional online achiral-chiral LC-LC-MS/MS coupling method has also been developed for the analysis of this compound metabolites. researchgate.net

Analytical TechniqueApplicationKey Features
TLC Preliminary analysis and identification of this compound and its monohydroxylated derivatives. lookchem.comnih.govSimple, effective, UV visualization at 254 nm, detection limit of 1-5 µg. lookchem.com
LC-MS/MS Quantification of this compound and its metabolites in biological samples (plasma, urine). researchgate.netki.senih.govnih.govHigh selectivity and sensitivity, often uses SPE for sample preparation and a C18 column for separation. researchgate.netnih.gov
Enantioselective LC-MS/MS Quantification of (R)- and (S)-phenprocoumon enantiomers in plasma. nih.govChiral column for separation, high specificity. nih.gov
Achiral-chiral LC-LC-MS/MS Analysis of stereospecific metabolism of this compound. researchgate.netTwo-dimensional chromatography for complex separations. researchgate.net

Spectroscopic Methods (e.g., UV, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound and its derivatives.

UV Spectroscopy: UV spectroscopy is a useful tool for the characterization of this compound and its hydroxylated derivatives. lookchem.comnih.gov The UV spectra of these compounds show characteristic absorption maxima. In acidic ethanolic solution, this compound and its 2'-, 3'-, and 4'-hydroxy derivatives exhibit maxima at approximately 275, 285, and 310 nm. lookchem.com In basic ethanolic solution, a maximum is observed at around 315 nm. lookchem.com The UV spectra can help distinguish between some isomers; for example, 2'-hydroxythis compound shows an additional maximum at 281 nm in basic solution, which differentiates it from this compound and the 3'- and 4'-hydroxy isomers. lookchem.com

Mass Spectrometry (MS): Mass spectrometry, particularly chemical ionization (CI) and electrospray ionization (ESI), is a key technique for the identification and structural analysis of this compound and its metabolites. lookchem.comnih.govnih.gov The fragmentation patterns observed in the mass spectra provide valuable structural information.

In chemical ionization mass spectrometry, the monohydroxylated derivatives of this compound can be distinguished based on their fragmentation patterns. lookchem.com For instance, 2'-hydroxythis compound is readily identified by the presence of an intense ion at m/z 121. lookchem.com The ratio of the protonated molecular ion (MH+) to specific fragment ions can also be used to differentiate between isomers like 3'- and 4'-hydroxythis compound (B565965). lookchem.com

Spectroscopic MethodApplicationKey Findings
UV Spectroscopy Characterization and differentiation of this compound and its hydroxylated derivatives. lookchem.comnih.govCharacteristic absorption maxima in acidic and basic solutions; can distinguish some isomers based on spectral shifts. lookchem.com
Mass Spectrometry (CI, ESI) Identification and structural elucidation of this compound and its metabolites. lookchem.comnih.govnih.govFragmentation patterns provide unique fingerprints for different isomers, allowing for their differentiation. lookchem.com

Emerging Research Areas

Development of Dosing Algorithms (Clinical and Genotype-Guided)

The therapeutic application of phenprocoumon is complicated by significant interindividual variability in dose requirements. To address this, research has focused on developing dosing algorithms that incorporate either clinical factors alone or a combination of clinical and genetic information to predict the optimal dose for a patient.

Initial approaches involved creating algorithms based on readily available clinical predictors. For instance, two algorithms were developed for initiating this compound treatment in hospitalized patients using predictors like age and body weight. smw.ch However, a prospective, randomized trial comparing these computer-assisted dosing algorithms to conventional dosing by trained physicians found that the algorithms were not superior in terms of time to reach therapeutic International Normalized Ratio (INR). smw.chsmw.ch While both algorithms allowed for safe initial dosing, the study concluded that clinical data combined with the INR response remain powerful tools. smw.chsmw.ch

The discovery of genetic variants that influence this compound metabolism and sensitivity has spurred the development of genotype-guided dosing algorithms. Polymorphisms in the genes Cytochrome P450 2C9 (CYP2C9) and Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) are major contributors to dose variability. nih.govthieme-connect.com The CYP2C9 gene is involved in the metabolism of vitamin K antagonists, with variants like CYP2C92 and CYP2C93 leading to lower metabolic capacity. frontiersin.org The VKORC1 gene is the drug's target, and certain variants are associated with higher sensitivity to this compound. frontiersin.org

Several studies have developed and validated algorithms incorporating these genetic markers alongside clinical data. In one major study, researchers developed both genotype-guided and non-genotype-guided algorithms for this compound maintenance doses in a cohort of 624 patients. nih.govoup.compharmgkb.org The genotype-guided algorithm, which included CYP2C9 and VKORC1 genotype, weight, height, sex, age, and amiodarone (B1667116) use, explained 55.9% of the variance in the maintenance dose. oup.compharmgkb.org In contrast, the non-genetic algorithm explained only 17.3%. oup.compharmgkb.org External validation in an independent dataset confirmed the superior predictive power of the genotype-guided model, which explained 59.4% of the dose variance. oup.compharmgkb.org

Sub-analyses of the this compound cohort from the EU-PACT trial have provided further insights. One analysis stratified by age found that genotype-guided dosing was more beneficial for patients younger than 75 years, leading to a 9.5% higher TTR compared to the control group. nih.gov Conversely, for patients aged 75 and older, the algorithm seemed to overestimate the dose, resulting in more time spent above the therapeutic range. nih.gov This suggests that dosing algorithms may need to be revised for elderly patients. frontiersin.orgfrontiersin.orgnih.gov Despite these mixed results in large trials, pharmacogenetic testing is considered potentially beneficial for guiding initial dose selection, with bodies like the Royal Dutch Pharmacists Association recommending dose reductions for carriers of certain VKORC1 mutations. frontiersin.orgpharmgkb.org

Comparison of this compound Dosing Algorithm Studies
Study/TrialAlgorithm TypeKey Predictors IncludedPrimary FindingCitation
van Schie et al. (2011)Genotype-Guided vs. Non-GeneticCYP2C9, VKORC1, age, sex, weight, height, amiodarone useGenotype-guided algorithm explained 55.9% of maintenance dose variance vs. 17.3% for the non-genetic algorithm. oup.compharmgkb.org
EU-PACT Trial (Acenocoumarol/Phenprocoumon)Genotype-Guided vs. ClinicalCYP2C9, VKORC1, clinical factorsNo significant difference in TTR over 12 weeks, but improved TTR in the first 4 weeks for the genotype-guided group. acc.org
EU-PACT Sub-analysis (Zhang et al. 2017)Genotype-Guided (Age-Stratified)CYP2C9, VKORC1, ageAlgorithm beneficial for patients <75 years; needs revision for patients ≥75 years due to over-dosing risk. nih.gov
Marthin et al. (2014)Clinical Algorithm TrialAge, body weight, laboratory valuesComputer-assisted clinical algorithms were not superior to dosing by trained physicians. smw.ch

Metabolomics and this compound (e.g., HMDB)

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens through which to view the effects and fate of drugs like this compound. mdpi.com The Human Metabolome Database (HMDB), a comprehensive resource containing detailed information about small molecule metabolites found in the human body, lists this compound and several of its metabolites, confirming their relevance in human metabolic pathways. nih.govhmdb.ca

This compound itself is cataloged in the HMDB under the identifier HMDB0015081. hmdb.ca It is described as a 4-hydroxycoumarin (B602359) derivative that inhibits the vitamin K epoxide reductase complex. nih.govhmdb.ca Research into the metabolic fate of this compound has identified several key breakdown products in humans. nih.gov The primary metabolic transformation is hydroxylation, leading to the formation of various hydroxylated analogues. thieme-connect.comnih.gov

Studies analyzing human urine and feces after administration of this compound have identified the 4'-, 6-, and 7-hydroxy analogues of this compound as the major metabolites. nih.gov These three metabolites, along with the parent drug, account for virtually all of the drug-related material recovered. nih.gov The formation of these metabolites shows stereoselectivity. For instance, the formation of 7-hydroxythis compound (B12668130), which constitutes the largest portion of the metabolites (33.4% of the administered dose), is stereoselective. nih.gov The formation of 4'-hydroxythis compound (B565965) is also highly stereoselective, while 6-hydroxythis compound (B12685932) shows little stereoselectivity. nih.gov

These metabolites are also documented in metabolomic databases. The Human Metabolome Database includes entries for:

6-Hydroxy-R-phenprocoumon (HMDB0060886) nih.gov

7-Hydroxy-R-phenprocoumon (HMDB0060888) hmdb.ca

8-Hydroxy-R-phenprocoumon (HMDB0060887) hmdb.ca

4'-Hydroxy-R-phenprocoumon (HMDB0060885) urinemetabolome.ca

These metabolites have been detected in human biofluids such as urine and blood. urinemetabolome.caurinemetabolome.cadntb.gov.ua The identification and quantification of these metabolites are crucial for pharmacokinetic studies and for understanding the complete metabolic profile of this compound. researchgate.net The presence of these alternative metabolic pathways may explain why this compound appears to be less dependent on the activity of CYP2C9 compared to other coumarins like warfarin (B611796). thieme-connect.comresearchgate.net

This compound and its Major Metabolites in the Human Metabolome Database (HMDB)
Compound NameHMDB IDChemical FormulaCommon Biofluid LocationsCitation
This compoundHMDB0015081C18H16O3Blood, Urine hmdb.ca
4'-Hydroxy-R-phenprocoumonHMDB0060885C18H16O4Blood, Urine urinemetabolome.ca
6-Hydroxy-R-phenprocoumonHMDB0060886C18H16O4Urine nih.gov
7-Hydroxy-R-phenprocoumonHMDB0060888C18H16O4Urine hmdb.ca
8-Hydroxy-R-phenprocoumonHMDB0060887C18H16O4Urine hmdb.caurinemetabolome.ca

Q & A

Basic Question: What experimental frameworks are recommended for studying Phenprocoumon's anticoagulant mechanism in preclinical models?

Methodological Answer:
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies. For example:

  • Population: Rodent models with induced thrombosis.
  • Intervention: this compound administration at varying doses.
  • Comparison: Warfarin or other vitamin K antagonists.
  • Outcome: Thrombosis inhibition efficacy, INR stability, bleeding risk.
  • Time: Longitudinal monitoring over 4–8 weeks.
    Employ in vitro assays (e.g., thrombin generation tests) to quantify coagulation parameters. Validate findings with LC-MS/MS for plasma this compound concentration .

Advanced Question: How do genetic polymorphisms (e.g., VKORC1, CYP2C9) influence this compound dosing variability in clinical cohorts?

Methodological Answer:
Conduct pharmacogenetic cohort studies using:

  • Genotyping: PCR-based methods for VKORC1 c.-1639G>A and CYP2C9 variants (e.g., *2, *3 alleles).
  • Regression Modeling: Multiple linear regression to quantify genetic/non-genetic predictors (e.g., age, BMI).
    Example: VKORC1 c.-1639AA genotype reduces this compound dose requirements by 48.6% compared to GG carriers. CYP2C9 variant alleles increase plasma concentrations due to reduced metabolism .

Basic Question: What statistical methods are optimal for analyzing this compound's dose-response relationships?

Methodological Answer:

  • Non-linear regression for dose-INR relationships.
  • ANOVA to compare inter-group variability (e.g., age-stratified cohorts).
  • Passing-Bablok regression for method comparison studies (e.g., predicted vs. observed doses) .

Advanced Question: How can researchers resolve contradictions in this compound's pharmacokinetic data across studies?

Methodological Answer:

  • Meta-analysis: Pool data from studies with standardized inclusion criteria (e.g., stable INR ≥2.0 for ≥3 months).
  • Sensitivity Analysis: Exclude outliers (e.g., patients with liver dysfunction) to assess robustness.
  • Covariate Adjustment: Control for confounders like BMI, alcohol use, and concomitant medications .

Basic Question: What ethical considerations are critical for designing this compound trials in vulnerable populations (e.g., elderly patients)?

Methodological Answer:

  • Ethical Review: Obtain IRB approval with explicit risk-benefit analysis for bleeding risks.
  • Informed Consent: Simplify language for cognitively impaired participants.
  • Monitoring: Implement DSMB oversight for adverse events (e.g., hemorrhage) .

Advanced Question: How do this compound dosing algorithms compare to genotype-guided strategies in optimizing therapeutic INR ranges?

Methodological Answer:

  • Randomized Controlled Trials (RCTs): Compare clinical algorithms (e.g., age/weight-based) vs. pharmacogenetic models.
  • Outcome Metrics: Time in Therapeutic Range (TTR), dose adjustments, and bleeding events.
    Example: Genotype-guided dosing improves TTR by 2.5–6.5% but lacks statistical significance in some cohorts .

Basic Question: What in vitro models best replicate this compound's interaction with human liver enzymes?

Methodological Answer:

  • Hepatocyte Cultures: Primary human hepatocytes or HepG2 cells.
  • Enzyme Kinetics: Measure CYP2C9 activity via LC-MS/MS quantification of metabolite formation (e.g., 7-hydroxy-Phenprocoumon).
  • Inhibition Assays: Test drug-drug interactions using fluorescent probes .

Advanced Question: How can machine learning enhance predictive models for this compound dose individualization?

Methodological Answer:

  • Data Inputs: Genetic data (VKORC1, CYP2C9), demographics (age, BMI), and clinical variables (INR history).
  • Algorithms: Random Forest or Neural Networks to predict maintenance doses.
  • Validation: Compare model accuracy (MAE, RMSE) against traditional regression .

Basic Question: What are the limitations of cross-sectional studies in assessing this compound's long-term safety?

Methodological Answer:

  • Temporal Bias: Cross-sectional designs cannot establish causality between this compound and rare adverse events (e.g., osteopenia).
  • Confounding: Use propensity score matching to balance covariates (e.g., comorbid conditions).
  • Follow-up: Transition to longitudinal cohorts with ≥5-year monitoring .

Advanced Question: How do this compound's pharmacodynamic interactions differ from other vitamin K antagonists in polypharmacy scenarios?

Methodological Answer:

  • In Silico Modeling: Use PBPK models to simulate drug interactions (e.g., with NSAIDs or antifungals).
  • Clinical Data Mining: Analyze EHRs for co-prescription patterns and INR destabilization events.
  • Enzyme Induction Studies: Assess CYP450 modulation via luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.